molecular formula C12H17N3O4S B13317928 1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine

1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine

Katalognummer: B13317928
Molekulargewicht: 299.35 g/mol
InChI-Schlüssel: CAMFJKQJGYRDAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine is a compound that features a pyrrolidine ring substituted with a nitrobenzenesulfonyl group and an ethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine typically involves the reaction of pyrrolidine derivatives with 4-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The ethanamine moiety can be introduced through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Reduction: The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride.

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with palladium catalyst, sodium dithionite.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles like alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Amino derivatives.

    Reduction: Thiol derivatives.

    Substitution: Substituted ethanamine derivatives.

Wissenschaftliche Forschungsanwendungen

1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a building block for specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. The pyrrolidine ring can enhance the compound’s binding affinity to its targets through hydrophobic interactions and steric effects.

Vergleich Mit ähnlichen Verbindungen

    Pyrrolidine derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-dione share the pyrrolidine ring structure but differ in their functional groups and biological activities.

    Nitrobenzenesulfonyl derivatives: Compounds like 4-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonamide have similar functional groups but lack the pyrrolidine ring.

Uniqueness: 1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine is unique due to the combination of the pyrrolidine ring and the nitrobenzenesulfonyl group, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C12H17N3O4S

Molekulargewicht

299.35 g/mol

IUPAC-Name

1-[1-(4-nitrophenyl)sulfonylpyrrolidin-3-yl]ethanamine

InChI

InChI=1S/C12H17N3O4S/c1-9(13)10-6-7-14(8-10)20(18,19)12-4-2-11(3-5-12)15(16)17/h2-5,9-10H,6-8,13H2,1H3

InChI-Schlüssel

CAMFJKQJGYRDAN-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.